Nickel diperchlorate hexahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

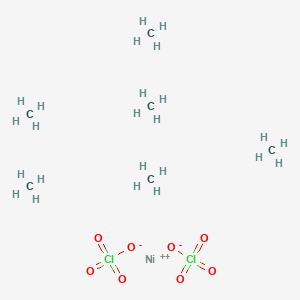

Nickel diperchlorate hexahydrate is a useful research compound. Its molecular formula is ClH3NiO5 and its molecular weight is 177.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Nickel Diperchlorate Hexahydrate, also known as Methane;Nickel(2+);Diperchlorate, is a strong oxidizing agent . It is primarily used as a starting material for homometallic, trinuclear heteroscorpionate complexes . These complexes are applied in studies of electronic and magnetic properties .

Mode of Action

This compound interacts with its targets by contributing to the oxidation process . As an oxidizing agent, it can accept electrons from other substances in a chemical reaction . This electron transfer can lead to significant changes in the physical and chemical properties of the target substance .

Biochemical Pathways

It is known that the compound plays a role in the formation of homometallic, trinuclear heteroscorpionate complexes . These complexes can influence various biochemical pathways, particularly those related to electronic and magnetic properties .

Pharmacokinetics

It is known that the compound is highly soluble in water , which suggests it could be readily absorbed and distributed in aqueous environments. The metabolism and excretion of this compound would depend on several factors, including the specific biological system in which it is used.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on its role as an oxidizing agent . By accepting electrons from other substances, it can induce significant changes at the molecular and cellular levels . In the context of its use in the formation of homometallic, trinuclear heteroscorpionate complexes, this compound can influence the electronic and magnetic properties of these complexes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that its action may be affected by the presence and concentration of water in the environment. Additionally, factors such as temperature, pH, and the presence of other chemical substances could potentially influence the action of this compound.

Applications De Recherche Scientifique

Electrochemistry

Role as an Electrolyte

Nickel(II) perchlorate hexahydrate is utilized as an electrolyte in electrochemical cells. Its high solubility in water enhances the efficiency of batteries and fuel cells. Studies have shown that incorporating this compound can improve the ionic conductivity of electrolytic solutions, leading to better performance in energy storage devices .

Catalysis

Catalytic Applications

This compound acts as a catalyst in various organic synthesis reactions. It provides a more environmentally friendly alternative to traditional metal catalysts. For instance, nickel-based catalysts derived from nickel perchlorate have been employed in hydrogenation processes and cross-coupling reactions, demonstrating significant improvements in reaction rates and yields .

Material Science

Development of Advanced Materials

Nickel(II) perchlorate hexahydrate is crucial in developing nickel-based alloys known for their superior strength and corrosion resistance. Research indicates that these alloys are used in aerospace and automotive applications where durability is paramount . The compound's role in synthesizing nanostructured materials has also been investigated, showing potential for applications in electronics and coatings.

Analytical Chemistry

Detection and Quantification of Nickel

In analytical chemistry, nickel(II) perchlorate hexahydrate is employed for detecting and quantifying nickel in environmental samples. Its use ensures compliance with safety regulations regarding nickel exposure. Techniques such as spectrophotometry and chromatography utilize this compound to achieve accurate measurements of nickel concentrations in various matrices .

Pharmaceuticals

Reagent in Drug Formulation

Nickel(II) perchlorate hexahydrate serves as a reagent in synthesizing nickel-containing compounds with potential therapeutic applications. Research has indicated that certain nickel complexes exhibit biological activity, making them candidates for drug development . The compound's role in formulating these complexes highlights its importance in medicinal chemistry.

Table 1: Summary of Applications and Findings

Propriétés

Numéro CAS |

13520-61-1 |

|---|---|

Formule moléculaire |

ClH3NiO5 |

Poids moléculaire |

177.17 g/mol |

Nom IUPAC |

nickel;perchloric acid;hydrate |

InChI |

InChI=1S/ClHO4.Ni.H2O/c2-1(3,4)5;;/h(H,2,3,4,5);;1H2 |

Clé InChI |

BOUCBOLTHQZUOK-UHFFFAOYSA-N |

SMILES |

C.C.C.C.C.C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2] |

SMILES canonique |

O.OCl(=O)(=O)=O.[Ni] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Nickel(II) perchlorate hexahydrate in chemical synthesis?

A1: Nickel(II) perchlorate hexahydrate serves as a Lewis acid catalyst or a precursor to other chiral Lewis acids []. This means it can accept electron pairs from other molecules, facilitating various chemical reactions.

Q2: What are the safety considerations when handling Nickel(II) perchlorate hexahydrate?

A2: The abstract emphasizes caution when handling this compound. It highlights its potential explosivity and advises against contact with heat and reducing agents []. Perchlorate salts, in general, are known to be strong oxidizers and should be handled with appropriate safety measures.

Q3: How is Nickel(II) perchlorate hexahydrate typically prepared in a laboratory setting?

A3: The provided text describes a method involving the reaction of nickel(II) chloride with perchloric acid in an aqueous solution []. Heating the mixture releases hydrogen chloride gas, and upon cooling, Nickel(II) perchlorate precipitates out. Recrystallization from water further purifies the compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.